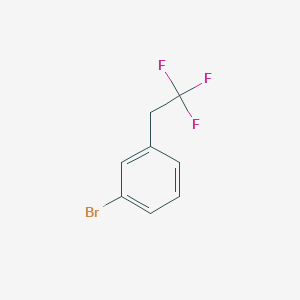

1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Beschreibung

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis and Drug Discovery

Halogenated aromatic compounds, or haloarenes, are foundational pillars in the construction of complex organic molecules. Their significance stems primarily from the reactivity of the carbon-halogen bond, which serves as a versatile functional handle for a wide array of chemical transformations. In particular, bromoarenes are highly valued intermediates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and materials.

The presence of a halogen atom on an aromatic ring can also influence the molecule's physical and biological properties. Halogens can alter lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, a significant percentage of drugs approved by regulatory bodies contain at least one halogen atom, underscoring the importance of halogenated aromatic scaffolds in drug discovery and development. For instance, in 2021, 14 of the 50 molecules approved by the FDA contained halogens.

Role of Fluorine and Trifluoromethyl Groups in Modulating Molecular Properties and Reactivity

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups, into organic molecules is a widely employed strategy to fine-tune their properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to the parent molecule.

The trifluoromethyl group exerts a powerful influence on the properties of an aromatic system through a combination of steric and electronic effects.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly lowers the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and altering the acidity or basicity of nearby functional groups.

Steric Effects: While fluorine itself is relatively small, the trifluoromethyl group as a whole is sterically demanding, comparable in size to an ethyl or isopropyl group. This steric bulk can influence the conformation of a molecule, restrict rotation around bonds, and provide a scaffold for creating specific three-dimensional shapes that can enhance binding to biological targets.

The strategic incorporation of fluorine is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group, in particular, can dramatically improve a compound's profile. ontosight.ai

Key impacts include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic oxidation. Replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group can block metabolic pathways, thereby increasing the half-life and bioavailability of a drug. ontosight.ai

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and reach its biological target within the body. ontosight.ai

Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic landscape of a molecule, potentially leading to stronger interactions—such as hydrogen bonding and electrostatic interactions—with enzyme active sites or protein receptors.

These beneficial effects have led to the widespread use of fluorinated compounds in various therapeutic areas and in the development of more effective and stable pesticides.

Overview of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene as a Research Target

This compound emerges as a compound of significant interest by combining the synthetic versatility of a bromoarene with the property-modulating effects of a trifluoroethyl group.

The structure of this compound is notable for its distinct functional components positioned on a benzene (B151609) ring. The bromine atom at the 1-position serves as a prime site for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and nitrogen-containing groups.

The 2,2,2-trifluoroethyl group at the 3-position confers the aforementioned benefits of fluorination, such as enhanced metabolic stability and lipophilicity, to any derivative synthesized from this building block. The meta-relationship between the bromo and trifluoroethyl groups provides a specific substitution pattern that is often sought in the design of complex molecules. This arrangement dictates the regioselectivity of further reactions and defines the spatial relationship between the two key functional groups in the final product.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 163975-05-1 |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol |

| Boiling Point | 190.4±40.0 °C (Predicted) |

| Density | 1.543±0.06 g/cm³ (Predicted) |

The bifunctional nature of this compound makes it a highly valuable starting material for the synthesis of advanced organic molecules, particularly in the pharmaceutical and agrochemical sectors. The bromo group acts as a linchpin for building molecular complexity. For example, it can be readily converted to a cyano group to produce substituted benzonitriles, which are common precursors for various therapeutic agents. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBJYBIGXUWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464427 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163975-05-1 | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 1 Bromo 3 2,2,2 Trifluoroethyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide functional group is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium complexes are highly effective catalysts for the activation of the C-Br bond in 1-bromo-3-(2,2,2-trifluoroethyl)benzene, facilitating its reaction with a wide range of coupling partners.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. wikipedia.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 1-position. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of palladium precursor, ligand, base, and solvent can significantly impact the reaction's efficiency and scope. youtube.com

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org The reaction of this compound with various alkenes provides a direct method for the synthesis of trifluoroethyl-substituted stilbenes and other vinylarenes. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net The coupling of this compound with terminal alkynes yields 1-(alkynyl)-3-(2,2,2-trifluoroethyl)benzene derivatives. The reaction mechanism is thought to involve a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile that reacts with the palladium-aryl intermediate. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Biaryl, Alkylarene, etc. | Pd catalyst, Base |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base |

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step.

Transmetalation/Migratory Insertion: In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Heck reaction, the alkene inserts into the Ar-Pd bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) and BINAP, are commonly used. wikipedia.org The electronic and steric properties of the ligand can affect the rate of oxidative addition and reductive elimination. For instance, electron-rich and bulky ligands can promote the oxidative addition step. acs.org The discovery of new and efficient ligands has been key to expanding the scope of these transformations. nih.govrug.nl

In the context of this compound, regioselectivity is generally not a concern as the reaction occurs at the well-defined position of the bromine atom. However, when the coupling partner has multiple reactive sites, the choice of catalyst and reaction conditions can influence where the coupling occurs.

Stereoselectivity becomes important when the alkene in a Heck reaction is unsymmetrically substituted or when the organoboron reagent in a Suzuki coupling contains stereocenters. The Heck reaction often exhibits a high degree of stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org In Suzuki couplings with chiral organoboranes, the stereochemical information can be transferred to the product, although this is a complex area of research. nih.gov

The Ullmann reaction is a classic copper-mediated method for forming carbon-carbon bonds, typically involving the coupling of two aryl halides to form a biaryl. wikipedia.org While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions. acs.org For this compound, an Ullmann-type reaction could be used for homocoupling to form 3,3'-bis(2,2,2-trifluoroethyl)biphenyl or for cross-coupling with other aryl halides. The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org Recent studies have provided atomic-scale insights into the Ullmann coupling mechanism on copper surfaces, revealing the formation of ordered organometallic intermediates. nsf.gov

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. rsc.org Nickel can catalyze the coupling of aryl halides with a variety of partners, including organometallic reagents and other electrophiles. squarespace.com Nickel-catalyzed reductive cross-coupling reactions, for example, can couple aryl halides with alkyl triflates. rsc.org The unique properties of nickel, such as its ability to access different oxidation states and engage in radical pathways, allow for transformations that are sometimes challenging with palladium. squarespace.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The regioselectivity of these reactions is directed by the existing substituents: the bromo group and the 2,2,2-trifluoroethyl group.

The mechanism of EAS involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In a subsequent step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

The bromo group is an ortho-, para-director and a deactivating group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The trifluoroethyl group is a meta-director and a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. The combined directing effects of these two groups will determine the position of substitution. Given that the trifluoroethyl group is strongly deactivating, electrophilic substitution is expected to be disfavored. When it does occur, the substitution pattern will be influenced by both substituents. The positions ortho and para to the bromine atom are activated relative to the positions meta to it, while the positions meta to the trifluoroethyl group are the least deactivated by that group. Therefore, substitution is most likely to occur at the positions that are ortho or para to the bromine and meta to the trifluoroethyl group.

Influence of Bromine and Trifluoroethyl Groups on Regioselectivity and Reactivity (Meta-Directing Effect of -CF₃)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its two substituents: the bromine atom and the trifluoroethyl group (-CH₂CF₃).

The trifluoromethyl (-CF₃) component of the trifluoroethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of its three fluorine atoms. vaia.com This strong inductive effect pulls electron density away from the benzene ring, leading to its deactivation. vaia.comkhanacademy.org A deactivated ring is less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. vaia.comchegg.com

This deactivation is not uniform across all positions of the ring. The electron density is most significantly reduced at the ortho and para positions relative to the electron-withdrawing substituent. vaia.com Consequently, electrophilic attack is directed towards the meta position, which is comparatively less deactivated. vaia.comyoutube.com Analysis of the resonance structures for the intermediate carbocation (arenium ion) formed during electrophilic attack shows that ortho and para attacks result in a highly unstable resonance form where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing group. chegg.comyoutube.com The meta attack pathway avoids this destabilizing arrangement, making it the favored route. youtube.com

In this compound, both groups are deactivators. To predict the regioselectivity of an EAS reaction, the directing effects of both substituents must be considered.

The Bromo group at position 1 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).

The Trifluoroethyl group at position 3 is strongly deactivating and directs incoming electrophiles to the positions meta to it, which are positions 1 and 5.

When considering the combined influence, the directing effects are additive. The positions are influenced as follows:

Position 2: Ortho to Br (favored), but ortho to the deactivating -CH₂CF₃ group (disfavored).

Position 4: Ortho to Br (favored), but para to the deactivating -CH₂CF₃ group (disfavored).

Position 5: Ortho to Br (favored) and meta to the -CH₂CF₃ group (favored).

Position 6: Para to Br (favored), but ortho to the deactivating -CH₂CF₃ group (disfavored).

Therefore, the directing effects of both groups reinforce at position 5, making it the most probable site for electrophilic substitution.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -Br | 1 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para |

| -CH₂CF₃ | 3 | Strong Inductive Withdrawal | Strongly Deactivating | Meta |

Nitration, Sulfonation, and Halogenation Reactions

Standard electrophilic aromatic substitution reactions can be applied to this compound, with the reaction outcomes governed by the directing effects detailed previously.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). uri.eduyoutube.com For this compound, the reaction is expected to yield primarily 1-Bromo-5-nitro-3-(2,2,2-trifluoroethyl)benzene , as substitution occurs at the most activated C-5 position.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.comlibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃). youtube.com The sulfonation of this compound would produce 2-Bromo-4-(2,2,2-trifluoroethyl)benzenesulfonic acid . Sulfonation is notably a reversible process; the sulfonic acid group can be removed by heating with dilute aqueous acid. youtube.comlibretexts.org

Halogenation: The introduction of another halogen, such as chlorine or bromine, requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the dihalogen molecule, creating a potent electrophile. The reaction with bromine in the presence of FeBr₃ would yield 1,5-Dibromo-3-(2,2,2-trifluoroethyl)benzene .

| Reaction | Reagents | Electrophile | Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 1-Bromo-5-nitro-3-(2,2,2-trifluoroethyl)benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-Bromo-4-(2,2,2-trifluoroethyl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | "Br⁺" | 1,5-Dibromo-3-(2,2,2-trifluoroethyl)benzene |

Friedel-Crafts Reactions and Limitations with Deactivated Rings

The Friedel-Crafts reactions, which include alkylation and acylation, are fundamental methods for forming carbon-carbon bonds with an aromatic ring. wikipedia.orgbyjus.com However, these reactions have significant limitations. A primary restriction is that they are generally unsuccessful on aromatic rings bearing strongly electron-withdrawing, deactivating substituents. libretexts.orglibretexts.org

The aromatic ring of this compound is strongly deactivated by the combined inductive effects of both the bromine atom and the trifluoroethyl group. vaia.comlibretexts.org Consequently, this substrate is not expected to undergo Friedel-Crafts alkylation or acylation under standard reaction conditions. The presence of these deactivating groups makes the ring insufficiently nucleophilic to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates. libretexts.orglibretexts.org Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the halogen substituent, leading to further deactivation of the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org A critical requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex, through resonance. youtube.com

In this compound, the potential leaving group is the bromine atom. The electron-withdrawing trifluoroethyl group is located meta to the bromine. In this meta position, the trifluoroethyl group cannot stabilize the anionic intermediate via resonance. While it does provide some inductive stabilization, this effect is significantly weaker than the resonance stabilization afforded by ortho or para substituents. As a result, this compound is expected to be largely unreactive towards the SNAr mechanism under typical conditions.

Radical Reactions and Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in aryl bromides can undergo cleavage through radical pathways. libretexts.org A prominent transformation is reductive dehalogenation, which replaces the bromine atom with a hydrogen atom. This is commonly achieved using a reagent system of tributyltin hydride (Bu₃SnH) and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orglibretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.

Propagation: A tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to form a stable tributyltin bromide (Bu₃SnBr) and a new aryl radical. This aryl radical then abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the product, 1-(2,2,2-trifluoroethyl)benzene, and regenerating the tributyltin radical to continue the chain. libretexts.org

This reduction is thermodynamically favorable, driven by the formation of a stronger C-H bond and a strong Sn-Br bond at the expense of a weaker C-Br and Sn-H bond. libretexts.org Other methods for reductive dehalogenation, such as catalytic hydrogenation, can also be employed, though conditions may vary.

Functional Group Interconversions on the Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl side chain (-CH₂CF₃) is characterized by high stability. The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group is generally inert to a wide range of chemical reagents.

The methylene (B1212753) (-CH₂-) protons are benzylic, a position that is often susceptible to radical substitution or oxidation. However, the adjacent -CF₃ group is strongly electron-withdrawing, which would destabilize the formation of a radical or carbocation intermediate at the benzylic carbon. This deactivating influence makes typical benzylic position reactions, such as radical bromination with N-bromosuccinimide (NBS) or oxidation, more challenging than for simple alkylbenzenes. While transformations are theoretically possible, they would likely require forcing conditions. The chemical literature more frequently describes methods for the introduction of the trifluoroethyl group onto various scaffolds rather than its subsequent modification. nih.govresearchgate.net

Mechanistic Investigations and Computational Studies of 1 Bromo 3 2,2,2 Trifluoroethyl Benzene

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying reaction intermediates and final products, providing crucial evidence for proposed mechanistic pathways. For example, in a potential nucleophilic aromatic substitution reaction, the disappearance of the C-Br stretching vibration in the IR spectrum and the appearance of new signals corresponding to the incoming nucleophile in the NMR spectrum would confirm the progress of the reaction.

Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies and provide detailed insights into the behavior of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene at the molecular level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Table 1: Calculated Structural Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | 1.905 Å |

| C-C (aromatic) Bond Lengths | 1.390 - 1.401 Å |

| C-C (ethyl bridge) Bond Length | 1.520 Å |

| C-F Bond Lengths | 1.345 - 1.350 Å |

| C-C-Br Bond Angle | 120.5° |

| C-C-C (ethyl bridge) Bond Angle | 112.0° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would require specific computation for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, particularly at the ortho and para positions relative to the electron-donating (by resonance) bromine atom. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoroethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from HOMO-LUMO analysis.

Computational Modeling of Transition States and Reaction Pathways

Computational modeling is invaluable for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. nih.gov For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the benzylic position, theoretical calculations can determine the geometries of the transition states. These are first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. nih.gov By calculating the energy difference between the reactants and the transition state, the activation energy for a specific reaction pathway can be predicted, providing insights into the reaction kinetics. nih.gov For instance, in a study of a related compound, 1-bromo-3,3,3-trifluoropropene, transition states for various reaction channels with the OH radical were successfully modeled, revealing bond breaking and forming distances. nih.gov

Solvent Effects in Theoretical Calculations

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical calculations can account for solvent effects using various models, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models help to provide a more realistic description of the reaction environment and improve the accuracy of calculated energies and reaction barriers.

Analysis of Substituent Effects and Resonance Stabilization

The reactivity and orientation of substitution on the benzene ring of this compound are governed by the electronic effects of the bromo and trifluoroethyl substituents.

The bromo group is an interesting case, as it is an ortho-, para-directing deactivator. masterorganicchemistry.comlibretexts.org It deactivates the ring towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com

The 2,2,2-trifluoroethyl group (-CH2CF3) is generally considered to be an electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This deactivates the benzene ring, making it less reactive than benzene towards electrophilic attack. minia.edu.eg As an inductively withdrawing group without the ability to donate electrons through resonance, it is expected to be a meta-director. libretexts.org

Resonance stabilization plays a crucial role in the intermediates of electrophilic aromatic substitution. allen.infiveable.me For attack at the positions ortho and para to the bromine atom, resonance structures can be drawn where the positive charge is delocalized onto the bromine atom, providing additional stability. masterorganicchemistry.com This stabilization is not possible for meta attack, explaining the ortho, para-directing nature of halogens. masterorganicchemistry.com

Table 3: Summary of Substituent Effects in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | 1 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH2CF3 | 3 | Electron-withdrawing | N/A | Deactivating | Meta |

Understanding Selectivity in Complex Reaction Systems

In complex reaction systems, particularly in electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring. For this compound, the selectivity of incoming electrophiles is governed by the interplay of the directing effects of the bromo and the 2,2,2-trifluoroethyl groups.

On the other hand, the 2,2,2-trifluoroethyl group is a strongly deactivating and meta-directing group. The powerful electron-withdrawing inductive effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring, making it much less nucleophilic. youtube.com This deactivation is particularly pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

When both a bromo and a 2,2,2-trifluoroethyl group are present on the benzene ring, as in this compound, their directing effects must be considered in concert to predict the outcome of an electrophilic substitution reaction. The positions on the ring are influenced by both substituents as follows:

Position 2: Ortho to the bromo group and ortho to the 2,2,2-trifluoroethyl group.

Position 4: Para to the bromo group and ortho to the 2,2,2-trifluoroethyl group.

Position 5: Meta to the bromo group and meta to the 2,2,2-trifluoroethyl group.

Position 6: Ortho to the bromo group and para to the 2,2,2-trifluoroethyl group.

Therefore, the final regioselectivity will be a result of the competing directing effects. The strongly deactivating nature of the 2,2,2-trifluoroethyl group will likely dominate, leading to substitution at the position that is meta to it. Of the available positions, position 5 is meta to the 2,2,2-trifluoroethyl group. This position is also meta to the bromo group. While the bromo group directs ortho and para, its deactivating inductive effect is felt at all positions.

Computational studies on substituted benzenes can provide a more quantitative understanding of this selectivity. By calculating the electron density at each carbon atom of the aromatic ring and the stability of the possible arenium ion intermediates, the most likely site of electrophilic attack can be predicted. For this compound, such calculations would likely show that the carbon atom at position 5 has the highest electron density (or is the least electron-deficient) and that the arenium ion formed by attack at this position is the most stable.

The following table summarizes the directing effects of various substituents in electrophilic aromatic substitution reactions, providing context for the effects observed in this compound.

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |

| -Br, -Cl, -I | Deactivating | Ortho, Para |

| -C(O)R, -C(O)OH | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

| -CF₃, -CH₂CF₃ | Strongly Deactivating | Meta |

Advanced Research Applications and Potential of 1 Bromo 3 2,2,2 Trifluoroethyl Benzene

Precursor for the Synthesis of Bioactive Molecules and Pharmaceuticals

The structural motifs present in 1-Bromo-3-(2,2,2-trifluoroethyl)benzene make it a valuable precursor in the synthesis of bioactive molecules and pharmaceuticals. The presence of both a bromine atom and a trifluoroethyl group on the benzene (B151609) ring allows for diverse chemical modifications, enabling its use as a foundational component in drug discovery and development.

Building Block for Drug Development and Lead Optimization

In the realm of medicinal chemistry, this compound serves as a key building block for the construction of novel drug candidates. The bromine atom acts as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This reaction allows for the linkage of the 3-(2,2,2-trifluoroethyl)phenyl moiety to a wide range of other molecular fragments, facilitating the synthesis of diverse compound libraries for high-throughput screening.

Lead optimization, a critical phase in drug discovery, often involves the systematic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The ability to use this compound in palladium-catalyzed reactions allows medicinal chemists to explore the structure-activity relationship of a drug candidate by introducing the 3-(2,2,2-trifluoroethyl)phenyl group into different positions of the lead molecule.

Incorporation into Fluorinated Analogues with Modified Pharmacokinetic Profiles

The incorporation of fluorine-containing groups, such as the trifluoroethyl group, into drug molecules is a widely employed strategy to modulate their pharmacokinetic profiles. The trifluoroethyl group is known to be highly lipophilic and electron-withdrawing. These properties can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

By using this compound as a synthetic precursor, medicinal chemists can introduce the trifluoroethylphenyl moiety into a drug candidate to potentially:

Increase metabolic stability: The strong carbon-fluorine bonds in the trifluoroethyl group can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.

Enhance membrane permeability: The lipophilicity of the trifluoroethyl group can improve the ability of a drug to cross cell membranes, which is crucial for reaching its target.

Improve binding affinity: The electron-withdrawing nature of the trifluoroethyl group can alter the electronic properties of the drug molecule, potentially leading to stronger interactions with its biological target.

Intermediate in the Development of Agrochemicals

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine and trifluoromethyl or trifluoroethyl groups into agrochemical candidates is a well-established strategy to enhance their biological activity and selectivity.

The 3-(2,2,2-trifluoroethyl)phenyl scaffold, derived from this starting material, can be found in various patented agrochemical structures. The synthetic utility of the bromo-substituent allows for the facile incorporation of this beneficial moiety into larger, more complex molecules through established cross-coupling methodologies. The resulting fluorinated agrochemicals often exhibit improved efficacy, metabolic stability in plants and insects, and sometimes a more favorable environmental profile.

Role in Materials Science and Polymer Chemistry

In the field of materials science, this compound holds potential as a monomer or a key intermediate for the synthesis of specialty polymers with unique properties. The presence of the trifluoroethyl group can impart desirable characteristics to polymers, such as high thermal stability, chemical resistance, and low surface energy.

While direct polymerization of this compound is not common, it can be used in polycondensation reactions or as a precursor to monomers for polymerization. For example, through cross-coupling reactions, it can be converted into bifunctional monomers that can then be polymerized to create fluorinated polyarylenes or other high-performance polymers. These materials could find applications in areas such as advanced coatings, membranes, and electronic components. For instance, fluorinated polymers are known for their use in creating materials with low dielectric constants, which are important in the electronics industry.

Application in Radiochemistry and PET Imaging (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful medical imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is a key area of research in nuclear medicine.

This compound could potentially serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. One possible strategy involves a nucleophilic aromatic substitution reaction where the bromine atom is replaced by [¹⁸F]fluoride. For such a reaction to be efficient, the aromatic ring needs to be "activated" by electron-withdrawing groups. The trifluoroethyl group is electron-withdrawing and may provide some activation, potentially facilitating this radio-labeling step under suitable conditions.

The successful ¹⁸F-labeling of the 3-(2,2,2-trifluoroethyl)phenyl moiety would allow for the development of novel PET tracers for imaging a variety of biological targets, depending on the other functional groups attached to the molecule.

Catalysis and Ligand Development

The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This reactivity is particularly relevant to the field of catalysis and the development of new ligands for metal catalysts.

Exploration in Niche Chemical Transformations

The unique molecular architecture of this compound, characterized by the presence of a bromine atom and a trifluoroethyl group on a benzene ring, positions it as a versatile substrate for a variety of niche chemical transformations. The interplay between the reactive aryl bromide and the electron-withdrawing trifluoroethyl substituent opens avenues for its application in advanced organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry and materials science. While detailed research findings on this specific molecule are emerging, its potential in several key areas of modern synthetic chemistry can be extrapolated from the well-established reactivity of its constituent functional groups.

One of the most promising areas for the application of this compound is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom allows for participation in a range of such transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The trifluoroethyl group, with its strong electron-withdrawing nature, can influence the reactivity of the aryl bromide, potentially leading to altered reaction kinetics and selectivity compared to non-fluorinated analogues.

Below is a prospective overview of the potential of this compound in these key cross-coupling reactions, based on established methodologies for related aryl bromides.

| Reaction Type | Potential Coupling Partner | Potential Product Type | Potential Catalyst/Conditions |

| Suzuki-Miyaura Coupling | Arylboronic acids or esters | Biaryl compounds | Pd(PPh₃)₄, Pd(dppf)Cl₂, aqueous base |

| Heck Coupling | Alkenes | Substituted styrenes | Pd(OAc)₂, P(o-tol)₃, organic base |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates | PdCl₂(PPh₃)₂, CuI, amine base |

| Buchwald-Hartwig Amination | Primary or secondary amines | Aryl amines | Pd₂(dba)₃, phosphine ligand, strong base |

Further to these established palladium-catalyzed reactions, the unique electronic properties imparted by the trifluoroethyl group make this compound an interesting candidate for more niche transformations. For instance, its application in photoredox catalysis is a burgeoning area of research. In such reactions, visible light is used to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve through traditional thermal methods. The trifluoroethyl substituent could modulate the redox potential of the aryl bromide, potentially enhancing its reactivity in photoredox-mediated C-H functionalization or trifluoromethylation reactions.

Another area of potential exploration is in C-H activation reactions. The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to molecule building. The electronic and steric influence of the trifluoroethyl group could direct the regioselectivity of C-H activation at other positions on the benzene ring, providing a pathway to novel substituted benzene derivatives.

The conversion of the bromo-substituent to an organometallic reagent, such as through lithium-halogen exchange to form a lithiated species or by reaction with magnesium to form a Grignard reagent, represents another important class of transformations. These organometallic intermediates are powerful nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds. The stability and reactivity of these organometallic species would be influenced by the trifluoroethyl group, potentially leading to unique reactivity profiles.

A summary of the potential yields for the formation of key intermediates from this compound, based on analogous transformations with similar aryl bromides, is presented below. It is important to note that these are prospective yields and would require experimental validation.

| Transformation | Reagent | Intermediate Formed | Anticipated Yield Range (%) |

| Lithiation | n-Butyllithium | 3-(2,2,2-trifluoroethyl)phenyllithium | 70-90 |

| Grignard Formation | Magnesium | 3-(2,2,2-trifluoroethyl)phenylmagnesium bromide | 60-85 |

Challenges and Future Directions in Research on 1 Bromo 3 2,2,2 Trifluoroethyl Benzene

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing organofluorine compounds like 1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a primary focus of current research. chinesechemsoc.orgnumberanalytics.com Traditional methods often require harsh conditions and generate significant waste. Modern approaches aim to improve atom economy, reduce the use of hazardous reagents, and minimize energy consumption.

Key strategies for greener synthesis include:

Catalytic Methods: Utilizing transition metal catalysts or organocatalysts can facilitate reactions under milder conditions with higher selectivity, reducing the formation of unwanted byproducts. cas.cn

Solvent-Free Reactions: Conducting reactions without solvents or in greener alternatives like water can significantly reduce the environmental footprint of the synthesis. rsc.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up for industrial applications.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, generates significant waste, and can be difficult to scale up safely. |

| Catalytic Methods | Milder reaction conditions, higher selectivity, and reduced byproduct formation. cas.cn | Catalyst cost and recovery can be an issue. |

| One-Pot Synthesis | Reduced waste, shorter reaction times, and increased efficiency. rsc.org | Compatibility of different reaction steps can be a challenge. |

| Solvent-Free Reactions | Eliminates solvent waste and can lead to cleaner reactions. rsc.org | Not all reactions are amenable to solvent-free conditions. |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and easier scalability. | Initial setup costs can be high. |

Discovery of Novel Reactivity Patterns

The unique electronic properties imparted by the bromine and trifluoroethyl groups suggest that this compound may exhibit novel reactivity. numberanalytics.com Fluorinated cations, which are highly reactive intermediates, play a significant role in organofluorine chemistry and can lead to the development of new fluorination reactions. numberanalytics.com

Future research will likely focus on:

Cross-Coupling Reactions: Exploring new catalytic systems to facilitate cross-coupling reactions at the C-Br bond, allowing for the introduction of a wide range of functional groups. adpharmachem.com

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the aromatic ring, which would provide a more direct route to complex molecules.

Reactions of the Trifluoroethyl Group: Investigating the reactivity of the trifluoroethyl group itself, which could lead to new transformations and the synthesis of novel fluorinated compounds.

Expansion of Applications in Emerging Scientific Fields

The distinct properties of organofluorine compounds make them valuable in various applications. wikipedia.org For this compound, potential applications could be expanded in several emerging areas:

Pharmaceuticals and Agrochemicals: The introduction of fluorine can significantly alter the biological activity of a molecule. adpharmachem.comwikipedia.org This compound could serve as a building block for new drugs and pesticides.

Materials Science: The presence of both bromine and fluorine can enhance the properties of polymers and other materials, leading to applications in areas like advanced coatings and liquid crystals. adpharmachem.comaarti-industries.com

Energy Storage: Fluorinated compounds are being investigated for use as electrolytes in lithium-ion batteries. numberanalytics.com

Addressing Environmental Impact and Degradation of Halogenated Compounds

Halogenated organic compounds are often persistent in the environment and can have adverse ecological effects. nih.gov The widespread use of these compounds has led to global environmental contamination. nih.gov Understanding the environmental fate and developing methods for the degradation of compounds like this compound is a critical area of research.

Key concerns and research directions include:

Persistence and Bioaccumulation: Halogenated compounds can resist degradation and accumulate in living organisms. nih.govtutorchase.com Studies are needed to determine the persistence and bioaccumulation potential of this compound.

Biodegradation: Investigating the ability of microorganisms to break down this compound is essential for developing bioremediation strategies. nih.govnih.gov While the strong carbon-fluorine bond presents a challenge, some microbes have evolved pathways to degrade fluorinated compounds. mdpi.comresearchgate.net

Toxicity: Assessing the potential toxicity of the compound and its degradation products to wildlife and humans is crucial for risk assessment. tutorchase.com

Table 2: Environmental Considerations for Halogenated Compounds

| Issue | Description | Research Focus |

| Persistence | Resistance to degradation in the environment, leading to long-term contamination. nih.gov | Studying the rates and mechanisms of abiotic and biotic degradation. |

| Bioaccumulation | Accumulation in the tissues of living organisms, potentially leading to toxic effects. tutorchase.com | Measuring bioaccumulation factors in various species. |

| Toxicity | Adverse effects on organisms, including endocrine disruption and reproductive problems. tutorchase.com | Conducting toxicological studies on a range of organisms. |

| Ozone Depletion | Certain halogenated compounds can contribute to the depletion of the ozone layer. tutorchase.com | While not a primary concern for this specific compound, it is a known issue for other halogenated hydrocarbons. |

Advanced Spectroscopic Characterization and Structural Analysis

A thorough understanding of the molecular structure and properties of this compound is fundamental for all areas of research. Advanced spectroscopic techniques provide detailed insights into its electronic and geometric structure.

Techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the compound. wikipedia.org

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. numberanalytics.com

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with its structure. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Future work in this area will likely involve the use of more sophisticated techniques and computational models to gain an even deeper understanding of the structure-property relationships of this and related compounds.

Conclusion

Summary of Key Research Findings and Contributions

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a specialized chemical intermediate whose value is defined by its hybrid structure. It combines a synthetically versatile aryl bromide handle, ideal for modern cross-coupling chemistry, with a metabolically robust trifluoroethyl group, a desirable feature in bioactive molecules. While detailed research on the compound itself is sparse, its utility is well-established through its role as a building block for introducing the 3-(2,2,2-trifluoroethyl)phenyl fragment into more complex molecules in the pharmaceutical and agrochemical research domains.

Outlook on the Continued Importance of this compound in Academic Research

The importance of this compound in academic and industrial research is expected to persist. As the fields of medicinal chemistry and materials science continue to demand increasingly complex and precisely functionalized molecules, the need for well-defined, fluorinated building blocks will remain high. The ongoing development of new and more efficient catalytic cross-coupling reactions will further enhance the synthetic utility and accessibility of this and related compounds, ensuring its continued role in the creation of novel chemical entities.

Q & A

Q. What is the standard laboratory-scale synthesis method for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene?

The compound is synthesized via bromination of 1-ethyl-3-(trifluoromethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is conducted under anhydrous conditions at 40–60°C for 6–8 hours, followed by quenching with ice water and purification via fractional distillation or column chromatography .

Q. What safety precautions are critical when handling this compound?

The compound is classified as hazardous (GHS hazard symbol "!") due to its potential to cause skin/eye irritation and respiratory distress. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. Spills should be neutralized with inert adsorbents, and waste must be disposed of in halogenated solvent containers .

Q. How is the molecular structure of this compound confirmed experimentally?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, trifluoroethyl group at δ 2.9–3.1 ppm).

- Mass spectrometry (MS) : Molecular ion peak at m/z 239 (M⁺) with fragmentation patterns corresponding to Br and CF₃CH₂ groups.

- Elemental analysis : Confirmation of C, H, Br, and F percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers?

Regioselectivity is influenced by:

- Catalyst choice : AlBr₃ enhances electrophilic aromatic substitution at the para position relative to the trifluoroethyl group.

- Temperature control : Lower temperatures (≤50°C) reduce radical bromination pathways.

- Solvent effects : Non-polar solvents (e.g., CCl₄) favor directed substitution over non-selective bromination .

Q. What role does the trifluoroethyl group play in modulating electronic effects during nucleophilic substitution?

The -CF₃ group is strongly electron-withdrawing via inductive effects, activating the benzene ring for electrophilic substitution while deactivating adjacent positions. This directs nucleophilic attack (e.g., SN2 displacement of Br) to the meta position, enhancing regiochemical predictability in cross-coupling reactions .

Q. How can computational modeling predict reaction pathways for this compound in Suzuki-Miyaura couplings?

Density functional theory (DFT) calculations can map transition states and activation energies for Pd-catalyzed cross-coupling. Key parameters include:

Q. What challenges arise in separating isomers during synthesis, and how are they addressed?

By-products like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can form due to competing substitution pathways. Separation techniques include:

- High-performance liquid chromatography (HPLC) with C18 columns.

- Crystallization : Differential solubility in hexane/ethyl acetate mixtures.

- Spectral differentiation : Distinct NOE correlations in 2D NMR .

Q. How is this compound applied in medicinal chemistry as a building block?

The bromine serves as a leaving group for introducing pharmacophores (e.g., amines, heterocycles) via cross-coupling. The trifluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.